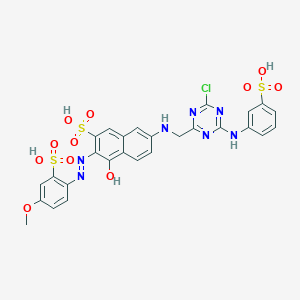
Acide N-méthylanthranilique
Vue d'ensemble
Description
L'acide N-méthylanthranilique est un acide aminé aromatique dérivé de l'acide anthranilique, où l'un des atomes d'hydrogène liés à l'azote est substitué par un groupe méthyle . Ce composé est connu pour ses applications dans divers domaines, notamment la chimie, la biologie et l'industrie.
Applications De Recherche Scientifique
N-Methylanthranilic acid has several scientific research applications:
Mécanisme D'action
Target of Action
N-Methylanthranilic acid, also known as 2-(Methylamino)benzoic acid, is an aromatic amino acid It has been found to affect primary macrophage function , suggesting that macrophages could be one of its targets.
Mode of Action
It has been suggested that it may regulate elicited macrophage functions, possibly by interfering with the function of cell membranes and changing the reducing cellular capacity or enzyme activity of macrophages .
Biochemical Pathways
N-Methylanthranilic acid is an intermediate in the biosynthesis of both benzoquinones and glomerin-like quinazolines . It has been suggested that this compound may have evolved independently in the pathway to glomeridan chemistry, or may even represent a pivotal branching point in the pathway to different chemical classes of diplopod defensive chemistry .
Pharmacokinetics
It is known that 2-(methylamino)benzoic acid is the main metabolite of methyl-n-methylanthranilates (mma) and is the compound in which the ester group is converted .
Result of Action
It has been found to affect primary macrophage function . It has also been suggested that N-Methylanthranilic acid has potential analgesic activity .
Analyse Biochimique
Biochemical Properties
N-Methylanthranilic acid is the main metabolite of methyl-N-methylanthranilates (MMA) and is the compound in which the ester group is converted . MMA can be isolated from citrus fruits and has potential analgesic activity .
Cellular Effects
N-Methylanthranilic acid has been shown to regulate elicited macrophage functions, most probably by interfering with the function of cell membranes and changing the reducing cellular capacity or enzyme activity of macrophages .
Molecular Mechanism
N-Methylanthranilic acid is biosynthesized from chorismic acid by the action of anthranilate synthase . In organisms capable of tryptophan synthesis, anthranilate is a precursor to the amino acid tryptophan via the attachment of phosphoribosyl pyrophosphate to the amine group .
Temporal Effects in Laboratory Settings
The effects of N-Methylanthranilic acid on macrophage function were studied over time in laboratory settings
Metabolic Pathways
N-Methylanthranilic acid is involved in the tryptophan synthesis pathway . It is biosynthesized from chorismic acid by the action of anthranilate synthase .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L'acide N-méthylanthranilique peut être synthétisé par méthylation de l'acide anthranilique en milieu aqueux. La réaction implique l'utilisation de sulfate de diméthyle et de bicarbonate de sodium à une température de 85°C pendant 30 heures . Le mélange réactionnel est ensuite traité pour isoler le produit souhaité.
Méthodes de production industrielle : Dans les milieux industriels, la préparation de l'this compound implique la méthylation de l'acide anthranilique suivie d'extractions et de processus de purification. Le mélange réactionnel est versé dans l'eau et extrait avec un hydrocarbure aromatique ou un hydrocarbure aromatique halogéné. L'extrait organique est ensuite extrait avec de l'acide chlorhydrique dilué, et le solvant est distillé pour isoler le produit .
Analyse Des Réactions Chimiques
Types de réactions : L'acide N-méthylanthranilique subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former différents produits en fonction des réactifs et des conditions utilisés.
Réduction : Les réactions de réduction peuvent le convertir en d'autres dérivés.
Substitution : Il peut subir des réactions de substitution où le groupe amino ou le groupe carboxyle est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium peuvent être utilisés.
Substitution : Les réactifs comme les halogènes et les agents alkylants sont couramment utilisés pour les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers acides benzoïques substitués et leurs dérivés .
4. Applications de recherche scientifique
L'this compound a plusieurs applications de recherche scientifique :
Biologie : Il sert de précurseur dans la biosynthèse de certains métabolites végétaux.
Industrie : Il est utilisé dans la production de parfums et d'agents aromatisants.
5. Mécanisme d'action
Le mécanisme d'action de l'this compound implique son interaction avec diverses cibles moléculaires et voies. Par exemple, son effet antinociceptif est médié par l'implication des canaux potassiques et des voies adrénergiques, nitrergiques et sérotoninergiques . Ce composé peut moduler la perception de la douleur en interagissant avec ces voies.
Comparaison Avec Des Composés Similaires
L'acide N-méthylanthranilique est similaire à d'autres acides aminés aromatiques tels que l'acide anthranilique et l'anthranilate de méthyle. sa structure unique, avec un groupe méthyle attaché à l'azote, lui confère des propriétés et des applications distinctes . Des composés similaires incluent :
Acide anthranilique : Le composé parent avec un groupe amino et un groupe carboxyle liés à un cycle benzénique.
Anthranilate de méthyle : Un dérivé ester utilisé dans les parfums et les agents aromatisants.
L'this compound se distingue par ses applications spécifiques en recherche scientifique et dans l'industrie, ce qui en fait un composé précieux dans divers domaines.
Propriétés
IUPAC Name |
2-(methylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-9-7-5-3-2-4-6(7)8(10)11/h2-5,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMBPWMAQDVZCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059491 | |
| Record name | Benzoic acid, 2-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-(Methylamino)benzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.2 mg/mL at 20 °C | |
| Record name | 2-(Methylamino)benzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
119-68-6 | |
| Record name | N-Methylanthranilic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylanthranilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylanthranilic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3782 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-(methylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylanthranilic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.949 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLANTHRANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPB2514IUJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-(Methylamino)benzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
178 - 179 °C | |
| Record name | 2-(Methylamino)benzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While N-methylanthranilic acid itself is not often described as directly interacting with specific targets, its derivatives and conjugates exhibit a range of biological activities. For instance, N-methylanthranilic acid esters, like methyl N-methylanthranilic acid, have shown antinociceptive effects, likely mediated through interactions with TRP channels []. Additionally, a spermine mimic conjugated with N-methylanthranilic acid demonstrated selective accumulation within late-stage Plasmodium falciparum-infected erythrocytes, suggesting potential antimalarial applications [].
A:
- Spectroscopic Data:
ANone: N-methylanthranilic acid demonstrates good stability under standard conditions. Its compatibility with various materials and performance under different conditions are highly dependent on the specific application and formulation. For example:
- Fluorescent Bioprobes: N-methylanthranilic acid serves as a versatile building block for fluorescent probes targeting drug targets like PKC, TRPM8, and SERCA. []
- Electrochemical Applications: It undergoes electropolymerization to form stable films, showcasing its potential in material science and electrochemistry. []
- Acridone Alkaloid Biosynthesis: N-methylanthranilic acid is a key precursor in the biosynthesis of acridone alkaloids. It is activated by an ATP-dependent enzyme, likely through phosphorylation, and then condensed with malonyl-CoA by acridone synthase. [, , , , ]
- Avenacin Acylation: In oats, an N-methylanthranilic acid O-glucosyltransferase (UGT74H5) utilizes N-methylanthranilic acid to synthesize the activated acyl donor required for the acylation of avenacins, a class of antimicrobial triterpenes. []
ANone: While specific examples of computational studies directly focusing on N-methylanthranilic acid are limited within the provided papers, related research highlights the application of these techniques:
- Molecular Docking: Molecular docking studies were employed to investigate the interaction of 1-methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-ones, derivatives incorporating a N-methylanthranilic acid moiety, with the p38α protein, a potential target for anticancer activity. []
ANone: SAR studies are crucial for understanding how structural modifications affect biological activity.
- Acridone Alkaloid Biosynthesis: The N-methyl group in N-methylanthranilic acid is essential for its role as a substrate for acridone synthase in acridone alkaloid biosynthesis. [, ]
- N-Methylanthranilic Acid Esters: The length and branching of the alkyl chain in N-methylanthranilic acid esters influence their pharmacological activities, including antinociceptive and anti-inflammatory effects. [, , ]
A: * Early Research: Initial studies focused on the isolation and structural characterization of N-methylanthranilic acid from natural sources, particularly plants of the Rutaceae family. [, , , ]* Biosynthetic Studies: Research in the 1960s and 1970s elucidated the role of N-methylanthranilic acid as a key precursor in the biosynthesis of acridone alkaloids, utilizing radiolabeled precursors. [, , ]* Enzymology and Gene Cloning: Advances in molecular biology led to the identification and characterization of enzymes involved in N-methylanthranilic acid metabolism, such as N-methylanthranilic acid O-glucosyltransferase (UGT74H5) in oat. [] * Pharmacological Investigations: Recent research has focused on the pharmacological properties of N-methylanthranilic acid derivatives, particularly as potential antinociceptive, anti-inflammatory, and antiparasitic agents. [, , , , , , , , , , , ]
ANone: The study of N-methylanthranilic acid and its derivatives involves a convergence of diverse disciplines:
- Plant Science and Natural Product Chemistry: Understanding the biosynthesis of N-methylanthranilic acid-derived natural products like acridone alkaloids and avenacins provides insights into plant metabolism and chemical ecology. [, , , , , ]
- Biochemistry and Enzymology: Characterizing the enzymes involved in N-methylanthranilic acid metabolism, such as acyltransferases and glucosyltransferases, enhances our understanding of enzyme mechanisms and substrate specificity. []
- Pharmacology and Medicinal Chemistry: Investigating the pharmacological activities of N-methylanthranilic acid derivatives, particularly as potential antinociceptive and anti-inflammatory agents, bridges chemistry and drug discovery. [, , , , , , , , , , , ]
- Analytical Chemistry: Developing sensitive and specific analytical methods to detect and quantify N-methylanthranilic acid and its metabolites in various matrices, including biological samples and environmental samples, is crucial for both biological and environmental studies. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














